molecular formula C9H20O3 B1250270 1-Hexylglycerol

1-Hexylglycerol

Cat. No. B1250270
M. Wt: 176.25 g/mol
InChI Key: MQVMITUCTLYRNV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hexylglycerol is an alkylglycerol.

Scientific Research Applications

Purification and Synthesis

  • Purification of Diacylglycerols : A two-step solvent crystallization method was designed for purifying 1,2-Diacylglycerols (1,2-DAGs), which have broad applications in food, medicine, and chemical industries. This method is scalable, simpler, and effective compared to previous ones (Zhu, Jin, Wang, & Wang, 2017).

  • Synthesis of 1-Caffeoylglycerol : An enzymatic synthesis method using deep eutectic solvent under microflow conditions was developed for 1-Caffeoylglycerol (1-CG), which shows high UV damage remediation ability (Liu et al., 2019).

Biomedical Applications

  • Drug Delivery to the Brain : Short-chain alkylglycerols, including hexylglycerol derivatives, have been used to increase the delivery of chemotherapeutic drugs to the brain, presenting a low-toxic strategy for transient opening of the blood-brain barrier (Erdlenbruch et al., 2003).

  • Accelerating Transbilayer Movement : Hexylglycerol can accelerate the transbilayer movement of phospholipids, lysophospholipids, and peptides, which is significant for understanding its effects on blood-brain barrier permeability (Jain, Jahagirdar, van Linde, Roelofsen, & Eibl, 1985).

Nanotechnology and Polymer Science

  • Dendritic Polyglycerols : These polymers, which include derivatives like hexylglycerol, are used in drug, dye, and gene delivery, as well as in regenerative medicine due to their biocompatibility and multi-functionality (Calderón, Quadir, Sharma, & Haag, 2010).

  • Polyglycerol-Containing Copolymers : Polyglycidol, a derivative of polyglycerol, is used in various biomedical applications, including drug carriers and diagnostic systems due to its biocompatibility and functionalization capabilities (Gosecki, Gadzinowski, Gosecka, Basinska, & Slomkowski, 2016).

properties

Product Name

1-Hexylglycerol

Molecular Formula

C9H20O3

Molecular Weight

176.25 g/mol

IUPAC Name

(2S)-3-hexoxypropane-1,2-diol

InChI

InChI=1S/C9H20O3/c1-2-3-4-5-6-12-8-9(11)7-10/h9-11H,2-8H2,1H3/t9-/m0/s1

InChI Key

MQVMITUCTLYRNV-VIFPVBQESA-N

Isomeric SMILES

CCCCCCOC[C@H](CO)O

Canonical SMILES

CCCCCCOCC(CO)O

synonyms

1-hexanoin
1-hexylglycerol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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